![molecular formula C22H19F3N2O3S B6087427 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 5743-24-8](/img/structure/B6087427.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MPT0B392, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment.
Mechanism of Action
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a role in cell proliferation, survival, and apoptosis. By inhibiting CK2, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer treatment. However, further studies are needed to determine the long-term effects of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide on normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of CK2 activity in cancer cells. However, one limitation is the need for further studies on the long-term effects of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide on normal cells and tissues.
Future Directions
For research on 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide include further studies on its long-term effects on normal cells and tissues, as well as its potential in combination with other cancer treatments. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide are needed to determine its efficacy in vivo.
Synthesis Methods
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multistep process. The first step involves the reaction of 4-(bromomethyl)-N-[3-(trifluoromethyl)phenyl]benzamide with sodium sulfinate to form the sulfonyl intermediate. The intermediate is then reacted with phenylmagnesium bromide to form the sulfonylphenyl intermediate. The final step involves the reaction of the sulfonylphenyl intermediate with N-methylphenylamine to form 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential in cancer treatment. Studies have shown that 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-31(29,30)27(20-8-3-2-4-9-20)15-16-10-12-17(13-11-16)21(28)26-19-7-5-6-18(14-19)22(23,24)25/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWIFTYTDILBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362169 |
Source
|
Record name | 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
5743-24-8 |
Source
|
Record name | 4-{[(Methanesulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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